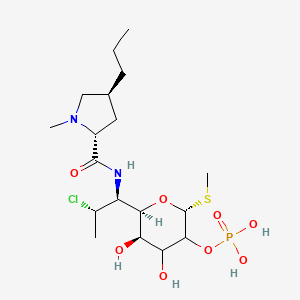

Clindamycin Diastereomer 2-Phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clindamycin Diastereomer 2-Phosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is known for its antibacterial properties and is used in various pharmaceutical applications. It is particularly effective against anaerobic bacteria and certain protozoans .

準備方法

The synthesis of Clindamycin Diastereomer 2-Phosphate involves several steps. One common method is the double emulsion solvent diffusion technique. This method is particularly suitable for water-soluble drugs and involves the formation of multiple emulsions of the type w/o/w (water-in-oil-in-water). The aqueous protein solution is dispersed in a lipophilic organic continuous phase, which generally consists of a polymer solution that encapsulates the protein contained in the dispersed aqueous phase. The primary emulsion is then subjected to homogenization before being added to an aqueous solution of polyvinyl alcohol (PVA), resulting in the formation of a double emulsion. The solvent is then removed by evaporation under reduced pressure or by stirring .

化学反応の分析

Clindamycin Diastereomer 2-Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and methanol. The compound can form different crystalline forms, such as polymorphs, hydrates, or solvates, which can influence its physical and chemical properties, including stability, solubility, and bioavailability .

科学的研究の応用

Clindamycin Diastereomer 2-Phosphate has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical purposes. In biology and medicine, it is employed for its antibacterial properties, particularly in the treatment of infections caused by anaerobic bacteria. It is also used in the formulation of topical delivery systems for the treatment of acne .

作用機序

The mechanism of action of Clindamycin Diastereomer 2-Phosphate involves binding to the 50S ribosomal subunit of bacterial ribonucleic acid (rRNA). This binding inhibits the initiation of peptide chain synthesis, thereby preventing bacterial protein synthesis. The compound can be either bacteriostatic or bactericidal, depending on the concentration, infection site, and organism .

類似化合物との比較

Clindamycin Diastereomer 2-Phosphate is similar to other lincosamide antibiotics, such as lincomycin and clindamycin phosphate. it has unique properties that make it more effective in certain applications. For example, it has improved stability and solubility compared to its counterparts. Other similar compounds include Clindamycin 2-Phosphate Sulfoxide, which is a mixture of diastereomers .

特性

分子式 |

C18H34ClN2O8PS |

|---|---|

分子量 |

505.0 g/mol |

IUPAC名 |

[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2R,4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12+,13+,14?,15+,16?,18+/m0/s1 |

InChIキー |

UFUVLHLTWXBHGZ-ISOKQYFFSA-N |

異性体SMILES |

CCC[C@H]1C[C@@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl |

正規SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)

![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)

![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)